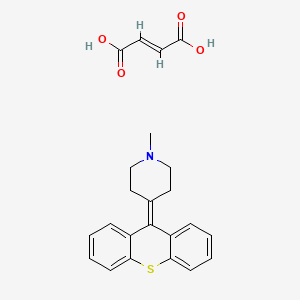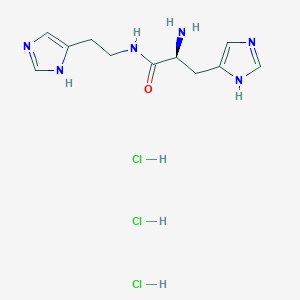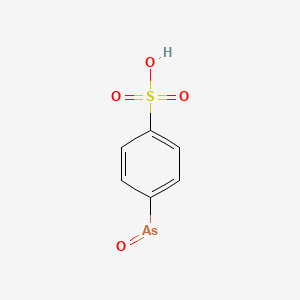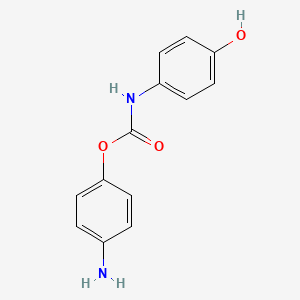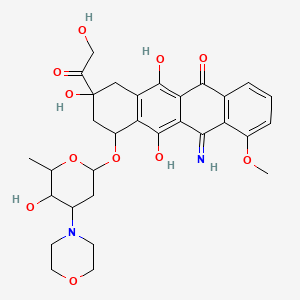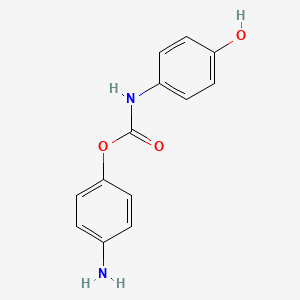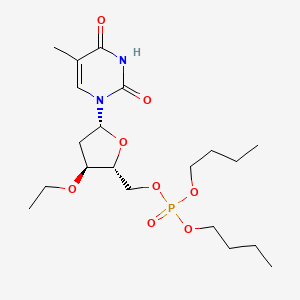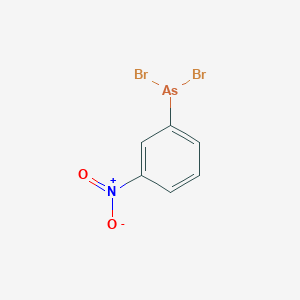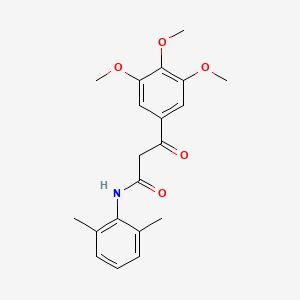
2',6'-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetoxylidide group and a trimethoxybenzoyl group, which contribute to its distinct reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 2’,6’-dimethylacetanilide with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The process involves nucleophilic acyl substitution, where the acetoxylidide group reacts with the trimethoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2’,6’-Dimethylacetanilide: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzoyl chloride: A reagent used in the synthesis.
2-Chloro-2’,6’-acetoxylidide: A structurally related compound with different reactivity.
Uniqueness
2’,6’-Acetoxylidide, 2-(3,4,5-trimethoxybenzoyl)- is unique due to its combined acetoxylidide and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
23771-20-2 |
|---|---|
Fórmula molecular |
C20H23NO5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-3-oxo-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H23NO5/c1-12-7-6-8-13(2)19(12)21-18(23)11-15(22)14-9-16(24-3)20(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,23) |
Clave InChI |
YUYKBUXMRJUACH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
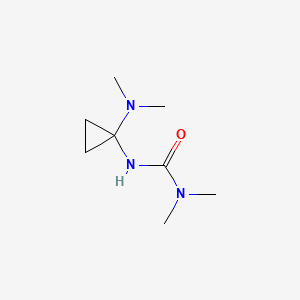
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
